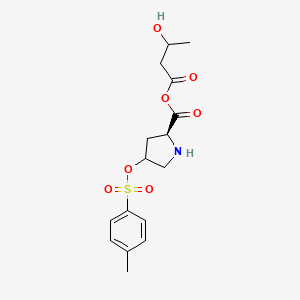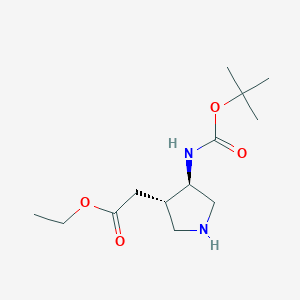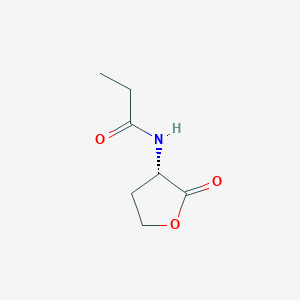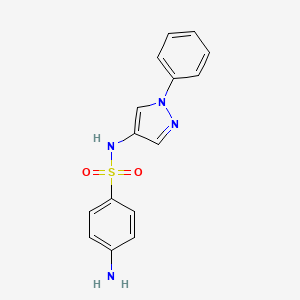![molecular formula C21H21NO2 B12891441 (3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one CAS No. 75535-23-8](/img/structure/B12891441.png)
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a quinoline moiety attached to a chromen-4-one core via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one typically involves the condensation of 6-methylquinoline with chromen-4-one derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-3-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one
- (3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-5-yl)methylidene]chromen-4-one
- (3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-2-one
Uniqueness
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
75535-23-8 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one |
InChI |
InChI=1S/C21H21NO2/c1-2-22-11-5-6-16-12-15(9-10-19(16)22)13-17-14-24-20-8-4-3-7-18(20)21(17)23/h3-4,7-10,12-13H,2,5-6,11,14H2,1H3/b17-13+ |
Clave InChI |
FSVYQLFYLOIGTE-GHRIWEEISA-N |
SMILES isomérico |
CCN1CCCC2=C1C=CC(=C2)/C=C/3\COC4=CC=CC=C4C3=O |
SMILES canónico |
CCN1CCCC2=C1C=CC(=C2)C=C3COC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)
gold](/img/structure/B12891382.png)

![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)



![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)



